molecular formula C8H5ClN2O B12865644 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B12865644
M. Wt: 180.59 g/mol
InChI Key: FQGTYPPZYBQCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a chlorine atom at the 3-position and an aldehyde group at the 5-position, which are critical for its reactivity and biological activity. Its synthesis typically involves cyclization reactions, such as the reaction of 2-aminonicotinate derivatives with chloroacetaldehyde under controlled conditions . The presence of the aldehyde group at the 5-position distinguishes it from other imidazo[1,2-a]pyridine derivatives, offering a reactive site for further functionalization (e.g., condensation, nucleophilic addition) in drug discovery .

Structural characterization via X-ray crystallography (using programs like SHELXL ) confirms the planar geometry of the fused ring system. The chlorine atom at C-3 enhances the compound’s electrophilicity, while the aldehyde group at C-5 contributes to its polarity and solubility in polar solvents .

Preparation Methods

Synthesis Using Titanium Tetrachloride

One method for synthesizing 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde involves titanium tetrachloride as a reagent:

  • Reaction Conditions : Titanium tetrachloride is used in dichloromethane at room temperature (20°C) for 3 hours.
  • Yield : The reaction typically produces a yield of approximately 21% after chromatographic purification.
  • Reference : This method is documented in Tetrahedron (2002), highlighting its application in the synthesis of imidazo[1,2-a]pyridine derivatives.

Condensation of 2-Aminopyridines and Aldehydes

Another approach involves the condensation of 2-aminopyridine with aldehydes under metal-free catalytic conditions:

  • Reaction Mechanism : This process relies on the Groebke–Blackburn–Bienaymé reaction, which combines 2-aminopyridine, aldehydes, and isonitriles.
  • Catalyst : Perchloric acid or hydrochloric acid can be used as catalysts to facilitate the reaction.
  • Advantages : This method is environmentally benign and scalable, with yields reaching up to 96% depending on substrate compatibility.

Microwave-Assisted Synthesis

Microwave-assisted protocols provide a rapid and efficient method for constructing substituted imidazo[1,2-a]pyridines:

  • Reaction Conditions : The condensation of substituted 2-aminopyridines with bromomalonaldehyde occurs in ethanol-water media under microwave irradiation.
  • Intermediate Formation : An enamine intermediate is isolated during the reaction, confirming the proposed mechanism involving intramolecular cyclization.
  • Advantages : This method is mild and rapid, offering high regioselectivity for carbaldehyde-substituted derivatives.

Eco-Friendly Catalyst-Free Condensation

A green chemistry approach involves catalyst-free condensation reactions:

  • Reaction Conditions : The reaction uses 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine as a base.
  • Mechanism : Knoevenagel condensation followed by intramolecular nucleophilic attack forms the desired product.
  • Advantages : This method avoids harsh reagents and promotes eco-friendly synthesis.

Comparative Data Table

Method Reagent/Catalyst Solvent Temperature Yield (%) Advantages
Titanium Tetrachloride Method Titanium tetrachloride Dichloromethane Room temp ~21 Simple setup
Groebke–Blackburn–Bienaymé Perchloric acid/HCl Various Ambient Up to 96 High yield; scalable
Microwave-Assisted Synthesis Bromomalonaldehyde Ethanol-water Microwave High Rapid; regioselective
Eco-Friendly Catalyst-Free Piperidine Green solvents Ambient Moderate Environmentally benign

Notes and Observations

  • The titanium tetrachloride method offers moderate yields but requires careful handling due to the reagent's corrosive nature.
  • Metal-free methods are highly versatile and offer excellent substrate compatibility across various reaction partners.
  • Microwave-assisted protocols are particularly advantageous for time-sensitive applications due to their rapid processing times.
  • Green chemistry approaches align well with sustainable practices but may require optimization for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4)

    Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI)

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: NaI in acetone

Major Products

    Oxidation: 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid

    Reduction: 3-Chloroimidazo[1,2-a]pyridine-5-methanol

    Substitution: 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Mechanism of Action

The biological activity of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Pathways involved include:

    Enzyme Inhibition: Inhibits key enzymes by binding to their active sites

    Receptor Modulation: Modulates receptor activity by interacting with binding sites

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde with structurally related imidazo[1,2-a]pyridine derivatives, emphasizing substituent positions, functional groups, and biological relevance.

Compound Name Substituents Position Functional Group Key Properties/Applications References
This compound Cl, CHO 3, 5 Aldehyde High reactivity for derivatization; drug intermediate
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl, COOH 5, 2 Carboxylic acid Improved solubility; potential kinase inhibitor
3-Nitroimidazo[1,2-a]pyridine NO₂ 3 Nitro Electron-withdrawing group; intermediates in agrochemicals
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Br, CHO 6, 3 Aldehyde Bromine enhances lipophilicity; antiviral studies
5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde CH₃, CHO 5, 2 Aldehyde Methyl group increases metabolic stability
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate NH₂, COOEt 5, 2 Ester Amino group enables peptide coupling; antibiotic research

Key Differences and Implications

  • Substituent Position : The placement of substituents significantly impacts electronic and steric properties. For example, the aldehyde at C-5 in the target compound allows regioselective reactions, whereas C-2 aldehydes (e.g., 5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde ) may exhibit steric hindrance .
  • Halogen Effects: Chlorine at C-3 (target compound) vs. bromine at C-6 (6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde) alters electronic density.
  • Functional Groups : Carboxylic acid derivatives (e.g., 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ) exhibit higher aqueous solubility compared to aldehydes, making them preferable for formulations requiring bioavailability .

Notes

Synthetic Challenges : The synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent) to avoid side reactions such as over-halogenation or oxidation of the aldehyde group .

Solubility Limitations : Aldehyde-containing derivatives often exhibit lower aqueous solubility compared to carboxylic acid or ester analogs, necessitating formulation optimizations for in vivo applications .

Biological Relevance : Substituent position (C-3 vs. C-5) critically influences bioactivity. For instance, C-5 substituents in imidazo[1,2-a]pyridines are associated with enhanced target engagement in neurological disorders .

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C8_8H6_6ClN2_2O
  • IUPAC Name : this compound
  • Structural Features : A chlorine atom at the 3-position and an aldehyde group at the 5-position, which influence its reactivity and biological properties.

Biological Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit a variety of biological activities. The biological activity of this compound includes:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that it has cytotoxic effects on cancer cell lines, potentially through induction of apoptosis or cell cycle arrest.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in the treatment of diseases where these enzymes play a critical role.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Notable methods include:

  • Vilsmeier–Haack Reaction : This method involves the reaction of imidazo[1,2-a]pyridine with phosphorus oxychloride and dimethylformamide (DMF) to introduce the aldehyde group.
  • Cyclization Reactions : Various cyclization techniques can be employed to form the imidazo ring structure, followed by chlorination to achieve the desired substitution pattern.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Key findings include:

  • Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to certain protein targets implicated in disease pathways. This binding can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the chlorine and aldehyde positions can significantly alter biological activity, suggesting avenues for further optimization in drug design.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy :
    • A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
  • Cancer Cell Line Studies :
    • Research involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    • Inhibitory assays revealed that this compound could inhibit specific kinases involved in cancer proliferation pathways.

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of structurally related compounds:

Compound NameStructureKey FeaturesBiological Activity
2-Chloroimidazo[1,2-a]pyridineStructureSimilar reactivity; used in biological assaysModerate antimicrobial effects
4-Chloroimidazo[1,2-a]pyridineStructureDifferent substitution patternAnticancer properties
Imidazo[1,2-a]pyridineStructureParent compound; basis for various derivativesBroad spectrum activity
5-Bromoimidazo[1,2-a]pyridineStructureBromine substitution; distinct pharmacological propertiesVariable effects based on structure

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A robust approach involves multi-step heterocyclic synthesis, starting with condensation reactions of substituted pyridines with chloroacetaldehyde derivatives. Microwave-assisted methods (e.g., 1:2 v/v methanol/water with trifluoroacetic acid as a catalyst at 80°C under microwave irradiation) can enhance yield and reduce reaction time . Optimization should focus on solvent polarity, temperature control (e.g., 202–207°C melting points observed in analogous compounds), and catalyst selection to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., chemical shifts in δ 7.5–8.5 ppm for aromatic protons, δ 160–180 ppm for aldehyde carbons) and IR spectroscopy (aldehyde C=O stretch ~1720–1730 cm⁻¹) . High-resolution mass spectrometry (HRMS) is critical for verifying the exact mass (e.g., theoretical m/z 196.03 for C₈H₅ClN₂O; compare with experimental data) .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The aldehyde group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during purification. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) is effective. Recrystallization from ethanol/water mixtures (1:1 v/v) at low temperatures (0–4°C) can improve purity .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-deficient nature of the chloro and aldehyde groups, predicting regioselectivity in Pd-catalyzed Suzuki-Miyaura couplings. Focus on Fukui indices to identify nucleophilic/electrophilic sites and optimize ligand selection (e.g., XPhos for C–C bond formation) .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D NMR techniques (COSY, HSQC) to assign coupling patterns. X-ray crystallography provides definitive structural validation; for example, Hirshfeld surface analysis can clarify intermolecular interactions affecting stability . Cross-validate with computational IR spectra (e.g., Gaussian 16 simulations) .

Q. How does the electronic structure of this compound influence its biological activity in antimicrobial assays?

  • Methodological Answer : The chloro group enhances lipophilicity, improving membrane permeability, while the aldehyde acts as an electrophilic warhead for covalent binding to microbial enzymes. Test against Trypanosoma cruzi or Staphylococcus aureus using IC₅₀ assays (e.g., 8.5 μM for related imidazo[1,2-a]pyridine-chalcone conjugates) . Compare with control compounds lacking the aldehyde moiety to isolate its contribution .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under argon at –20°C in amber vials to avoid light-induced decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add stabilizers like BHT (0.1% w/w) to inhibit aldehyde oxidation .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H

InChI Key

FQGTYPPZYBQCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.